molecular formula C9H13NO3 B15325267 (s)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

(s)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

Cat. No.: B15325267
M. Wt: 183.20 g/mol
InChI Key: JZYNXKJFXVLDRC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with an ethyl group at the 5-position and an amino group at the 3-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(5-ethylfuran-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yields.

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and environmentally friendly methods. For instance, catalytic hydrogenation of the corresponding nitro compound or oxime derivative under mild conditions can be employed. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be incorporated into peptides and proteins to study their structure and function.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 3-Amino-3-(furan-2-yl)propanoic acid
  • 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
  • 3-Amino-3-(thiophene-2-yl)propanoic acid

Comparison:

  • 3-Amino-3-(furan-2-yl)propanoic acid: Lacks the ethyl group, which may affect its steric and electronic properties.
  • 3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of an ethyl group, leading to different hydrophobic interactions.
  • 3-Amino-3-(thiophene-2-yl)propanoic acid: Features a thiophene ring instead of a furan ring, which can influence its reactivity and biological activity.

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid stands out due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its biological activity.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3S)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

JZYNXKJFXVLDRC-ZETCQYMHSA-N

Isomeric SMILES

CCC1=CC=C(O1)[C@H](CC(=O)O)N

Canonical SMILES

CCC1=CC=C(O1)C(CC(=O)O)N

Origin of Product

United States

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